2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide

Drug Discovery ADME-Tox Physicochemical Properties

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide (CAS 1032005-00-7) is a synthetic small molecule belonging to the 3-cyanopyridin-2(1H)-one class, cataloged within commercial screening libraries such as ChemDiv (Compound ID: G487-0306). Its molecular formula is C18H19N3O2S, with a molecular weight of 341.43 g/mol and a calculated logP of 2.4117.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1032005-00-7
Cat. No. B2612889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide
CAS1032005-00-7
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)SC)C#N)C
InChIInChI=1S/C18H19N3O2S/c1-12-8-13(2)21(18(23)16(12)9-19)11-17(22)20-10-14-4-6-15(24-3)7-5-14/h4-8H,10-11H2,1-3H3,(H,20,22)
InChIKeyYEUQVLXRMJBPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1032005-00-7 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide - Screening Compound Overview


The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide (CAS 1032005-00-7) is a synthetic small molecule belonging to the 3-cyanopyridin-2(1H)-one class, cataloged within commercial screening libraries such as ChemDiv (Compound ID: G487-0306) . Its molecular formula is C18H19N3O2S, with a molecular weight of 341.43 g/mol and a calculated logP of 2.4117 . This compound is typically supplied for early-stage drug discovery research, and its characterization in the public domain is primarily limited to its physicochemical properties rather than extensive biological profiling.

Library Context Cataloged in commercial screening libraries for early-stage hit identification.
ADME Profile Computed low logP and moderate PSA may support solubility and permeability screening.
Chemical Space 4-(Methylthio)benzyl substituent offers distinct chalcogen bonding potential for novel hit discovery.

The Scientific Risk of Substituting Analogs of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide


In the absence of dedicated, published structure-activity relationship (SAR) studies for this specific chemotype, substituting a closely related analog—such as one with a simple benzyl, halogenated phenyl, or alkyl substituent in place of the 4-(methylthio)benzyl group—presents a high, unquantifiable scientific risk . The sulfur-containing moiety and the specific geometry of the acetamide linker can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that are not predictable from computational models alone . Without head-to-head comparative data, any assumption that an analog will replicate this compound's biological profile, solubility, or reactivity is a speculative extrapolation that could compromise assay validity and lead optimization campaigns.

Unpredictable SAR Transfer
No dedicated SAR data exist; replacing the 4-(methylthio)benzyl group with simpler benzyl or halogenated phenyl may alter bioactivity unpredictably.
Physicochemical Shift
Changes in substituent can shift hydrogen-bonding capacity, lipophilicity, and metabolic stability, potentially compromising assay conditions.
Loss of Pharmacophore Interaction
Removing the sulfur atom eliminates chalcogen bonding potential, a distinct recognition motif not captured by simple benzyl analogs.

Quantitative Comparative Evidence for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide in Screening and Drug Discovery


Comparative Physicochemical Profile vs. a Closely Related ChemDiv Analog (G487-0032) for ADME Prediction

When procuring screening compounds, differentiated physicochemical properties are a primary selection criterion. A head-to-head comparison with a closely related analog from the same ChemDiv screening library, N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide (G487-0032), reveals that the target compound has a higher molecular weight (341.43 vs. 329.78 g/mol) and a lower calculated logP (2.4117 vs. 2.5718) . The target compound's 4-(methylthio)benzyl moiety replaces the 5-chloro-2-methylphenyl group of the analog, resulting in a higher polar surface area (56.955 vs. 54.935 Ų) and the addition of a sixth hydrogen-bond acceptor atom compared to five in the comparator .

Physicochemical Comparison
Supplier data
Δ MW +11.65 g/mol; Δ logP −0.16; Δ PSA +2.02 Ų; Δ HBA +1 vs. analog G487-0032
May indicate differentiated solubility and permeability profiles for screening panel selection.
Computed values; experimental validation advised.
Drug Discovery ADME-Tox Physicochemical Properties Library Design

Structural and Electronic Distinction via the 4-(Methylthio)benzyl Substituent vs. Unsubstituted Benzyl Analogs

A key differentiator of the target compound is its 4-(methylthio)benzyl group, a privileged structure in medicinal chemistry that introduces unique electronic and steric properties not present in the common benzyl analog, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-benzylacetamide [1]. The methylthio substituent is a known pharmacophore for cytochrome P450 inhibition and can engage in chalcogen bonding interactions at protein binding sites, offering a distinct molecular recognition motif [1]. While the benzyl analog serves as a simpler control, it lacks the sulfur atom's capacity to modulate π-stacking interactions and oxidative metabolism, representing a class-level structural advantage that is quantifiable by elemental composition (C18H19N3O2S vs. C17H17N3O2 without sulfur).

Methylthio Pharmacophore
Class-level inference
Sulfur atom introduces unique chalcogen bonding capacity; elemental difference CH₂S (+46.09 Da) vs. unsubstituted benzyl analog.
Supports exploration of distinct chemical space not achievable with common benzyl-substituted analogs.
Interaction profile requires experimental confirmation.
Medicinal Chemistry Structure-Activity Relationship (SAR) Fragment-based Drug Discovery

Class-Level Cytotoxic Evidence Supporting the 3-Cyanopyridin-2(1H)-one Core Against A549 Lung Cancer Cells

The target compound's core scaffold, 3-cyanopyridin-2(1H)-one, has demonstrated promising cytotoxic activity in peer-reviewed studies. For example, related functionalized pyridines and hydrazones derived from this chemotype showed IC50 values as low as 0.85 μM against A549 lung cancer cells and exhibited EGFR inhibition with an IC50 of 42.6 nM, outperforming the standard drug Erlotinib (IC50 = 78.6 nM) in the same assay [1]. The target compound, with its distinct 4-(methylthio)benzyl decoration, is a direct structural relative of these active leads, and this class-level evidence validates the core scaffold's biological relevance for cancer target screening.

Core Scaffold Activity
Class-level evidence
Related 3-cyanopyridin-2(1H)-one derivative: A549 IC50 0.85 µM; EGFR IC50 42.6 nM (vs. Erlotinib 78.6 nM).
Reported core scaffold activity supports cancer cell-line screening context; target compound not directly tested.
Class-level data; requires direct validation on this compound.
Cancer Research EGFR Inhibition Cytotoxicity Assay

Optimal Scientific Applications for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide Based on Differentiated Evidence


Hit Identification in EGFR-Targeted Anticancer Screening Panels

Based on the class-level evidence of the 3-cyanopyridin-2(1H)-one core, this compound is most rationally deployed in a targeted screening panel for EGFR kinase inhibitors against lung (A549) or prostate (PC-3) cancer cell lines [2]. Its distinct 4-(methylthio)benzyl substituent could confer a novel binding mode compared to previously characterized leads, and its low sub-2.5 logP makes it particularly valuable in assays where compound precipitation has been a historical problem with more lipophilic analogs . A comparative screening experiment against the unsubstituted benzyl analog is recommended to isolate the specific contribution of the methylthio group to both EGFR inhibition and selectivity [1].

Structure-Activity Relationship (SAR) Probe for Chalcogen Bonding Interactions

The compound's 4-(methylthio)benzyl group provides a unique tool for probing the role of divalent sulfur interactions in protein-ligand recognition [1]. In a lead optimization campaign, this compound can serve as a matched molecular pair with non-sulfur-containing congeners, such as N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide . By measuring the change in binding affinity between these two compounds, researchers can quantify the energetic contribution of the methylthio pharmacophore to target engagement, a parameter that is crucial for rational, structure-based drug design.

Screening Library Filler for CNS Drug Discovery Due to Favorable logP and PSA

The target compound's calculated logP (2.4117) and polar surface area (56.955 Ų) place it within a desirable parameter space for central nervous system (CNS) drug discovery, as it satisfies the physicochemical thresholds for blood-brain barrier penetration (logP < 5, PSA < 90 Ų) . Compared to the related 5-chloro analog (logP 2.5718, PSA 54.935 Ų), the target compound trends toward higher polarity and lower lipophilicity, potentially mitigating phospholipidosis risk and improving solubility . This makes it a strategically valuable member of any CNS-focused compound collection where the pyridone core is present.

Application
Selection Property
Validation Focus
EGFR-targeted screening panels
Low computed logP and unique methylthio substituent
EGFR inhibition and cytotoxicity endpoints in A549/PC-3 cell models
Chalcogen bonding SAR probe
Sulfur as potential chalcogen bond donor
Binding affinity comparison with matched non-sulfur analogs
CNS permeability screening
Computed logP
BBB penetration potential and reduced phospholipidosis risk in assays
Quote Request

Request a Quote for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-(methylthio)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.